molecular formula C6H5FN2O B1522656 2-Amino-5-fluoro-pyridine-3-carbaldehyde CAS No. 1188433-88-6

2-Amino-5-fluoro-pyridine-3-carbaldehyde

Cat. No.: B1522656
CAS No.: 1188433-88-6
M. Wt: 140.11 g/mol
InChI Key: WAPFBFSGMCGIAL-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-pyridine-3-carbaldehyde is a fluorinated pyridine derivative characterized by the presence of an amino group, a fluorine atom, and a formyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-pyridine-3-carbaldehyde typically involves the following steps:

  • Halogenation: The starting material, pyridine, undergoes halogenation to introduce the fluorine atom at the desired position.

  • Amination: The halogenated pyridine is then subjected to amination to introduce the amino group.

  • Formylation: Finally, the aminated pyridine is formylated to introduce the formyl group, resulting in the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of an aldehyde.

  • Substitution: The fluorine atom can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 2-Amino-5-fluoro-pyridine-3-carboxylic acid.

  • Reduction: Formation of 2-Amino-5-fluoro-pyridine-3-ol.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-5-fluoro-pyridine-3-carbaldehyde has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-fluoro-pyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Amino-5-fluoro-pyridine-3-carbaldehyde is similar to other fluorinated pyridine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 2-Amino-3-fluoropyridine

  • 5-Fluoro-2-aminopyridine

  • 3-Formyl-2-aminopyridine

These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, leading to different chemical and biological properties.

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Properties

IUPAC Name

2-amino-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFBFSGMCGIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678398
Record name 2-Amino-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188433-88-6
Record name 2-Amino-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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